Benzenamine, N-phenyl-4-(phenylsulfonyl)-
Description
Benzenamine, N-phenyl-4-(phenylsulfonyl)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine group substituted with a phenylsulfonyl group at the para position
Properties
CAS No. |
61654-48-6 |
|---|---|
Molecular Formula |
C18H15NO2S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-phenylaniline |
InChI |
InChI=1S/C18H15NO2S/c20-22(21,17-9-5-2-6-10-17)18-13-11-16(12-14-18)19-15-7-3-1-4-8-15/h1-14,19H |
InChI Key |
WPSCRYUFSRDMMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-phenyl-4-(phenylsulfonyl)- typically involves the reaction of aniline with a sulfonyl chloride derivative under basic conditions. One common method is the reaction of aniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-phenyl-4-(phenylsulfonyl)- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-phenyl-4-(phenylsulfonyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are employed under various conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Benzenamine, N-phenyl-4-(phenylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-phenyl-4-(phenylsulfonyl)- involves its interaction with various molecular targets. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N-phenyl-4-(phenylazo)-
- Benzenamine, 4-methyl-N-phenyl-
- Benzenamine, 4-nitroso-N-phenyl-
Uniqueness
Benzenamine, N-phenyl-4-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
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